4-Ethenylbenzene-1,3-diamine
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Overview
Description
4-Ethenylbenzene-1,3-diamine is an organic compound characterized by the presence of an ethenyl group attached to a benzene ring, which also contains two amine groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenylbenzene-1,3-diamine typically involves the nitration of benzene followed by reduction and subsequent functional group transformations. One common method includes the nitration of benzene to form nitrobenzene, which is then reduced to form 1,3-diaminobenzene.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are frequently used in the reduction steps, while vinylation can be achieved using ethylene in the presence of a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions: 4-Ethenylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C.
Substitution: Bromine (Br₂) in the presence of iron (Fe) or aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: 1,3-diaminobenzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-Ethenylbenzene-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethenylbenzene-1,3-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the ethenyl group can participate in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 4-Ethenylbenzene-1,2-diamine
- 4-Ethenylbenzene-1,4-diamine
- 4-Methylbenzene-1,3-diamine
Comparison: 4-Ethenylbenzene-1,3-diamine is unique due to the specific positioning of the amine groups and the ethenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the 1,3-diamine configuration allows for specific hydrogen bonding patterns that are not possible in the 1,2- or 1,4-diamine configurations .
Properties
CAS No. |
27845-37-0 |
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Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
4-ethenylbenzene-1,3-diamine |
InChI |
InChI=1S/C8H10N2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1,9-10H2 |
InChI Key |
FXKUKPDMOLUQLE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=C(C=C1)N)N |
Origin of Product |
United States |
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